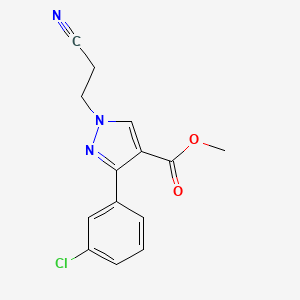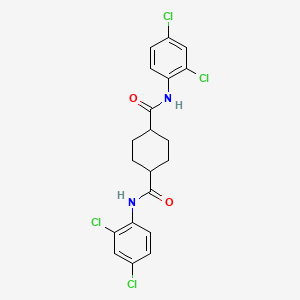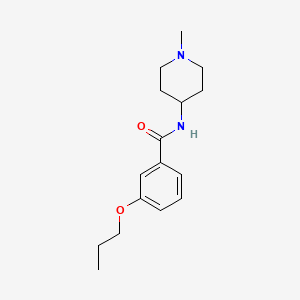
methyl 3-(3-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(3-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a pyrazole derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of Methyl 3-(3-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate is not fully understood. However, it is believed to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory cytokines. It may also inhibit the activity of other enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
Methyl 3-(3-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate has been found to have biochemical and physiological effects in animal models. It has been shown to reduce the production of inflammatory cytokines and decrease pain. In addition, it has shown promising results in inhibiting the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 3-(3-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate has advantages and limitations for lab experiments. One advantage is that it has shown promising results in inhibiting the growth of cancer cells. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are many future directions for research on Methyl 3-(3-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate. One direction is to further investigate its mechanism of action to optimize its therapeutic potential. Another direction is to study its potential applications in other diseases, such as autoimmune diseases and neurodegenerative diseases. Finally, research can be done to develop more efficient and cost-effective synthesis methods for this compound.
Conclusion:
In conclusion, Methyl 3-(3-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate is a chemical compound that has shown potential therapeutic applications in scientific research. It has been studied for its anti-inflammatory, analgesic, and anticancer properties. While its mechanism of action is not fully understood, it has been found to inhibit the production of inflammatory cytokines and reduce pain in animal models. Future research can be done to optimize its therapeutic potential and develop more efficient synthesis methods.
Méthodes De Synthèse
Methyl 3-(3-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate can be synthesized using various methods. One of the most common methods is the reaction of 3-chlorobenzaldehyde with ethyl cyanoacetate to obtain 3-(3-chlorophenyl)-3-oxopropanenitrile. This compound is then reacted with hydrazine hydrate to obtain 3-(3-chlorophenyl)hydrazinecarboxamide. Finally, this compound is reacted with methyl chloroformate to obtain Methyl 3-(3-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate.
Applications De Recherche Scientifique
Methyl 3-(3-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate has shown potential therapeutic applications in scientific research. It has been studied for its anti-inflammatory, analgesic, and anticancer properties. This compound has been found to inhibit the production of inflammatory cytokines and reduce pain in animal models. In addition, it has shown promising results in inhibiting the growth of cancer cells.
Propriétés
IUPAC Name |
methyl 3-(3-chlorophenyl)-1-(2-cyanoethyl)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c1-20-14(19)12-9-18(7-3-6-16)17-13(12)10-4-2-5-11(15)8-10/h2,4-5,8-9H,3,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGDKFSQGATNGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1C2=CC(=CC=C2)Cl)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4983516.png)
![3-[(2-ethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B4983519.png)
![7-chloro-4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B4983524.png)
![2-{[1-(4-ethylbenzyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4983527.png)

![N-[3-(dimethylamino)propyl]-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B4983564.png)
![N-benzyl-2-[(7-ethyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4983577.png)
![2-(4-bromophenoxy)-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4983583.png)

![methyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4983607.png)

![4-chloro-N-(3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}propyl)benzamide](/img/structure/B4983623.png)
![N-(4-methoxyphenyl)-3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4983630.png)